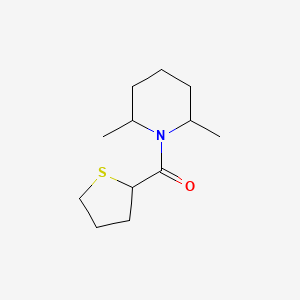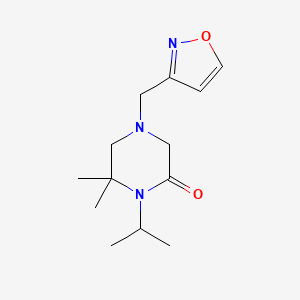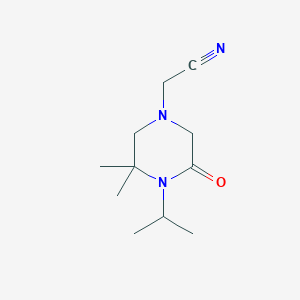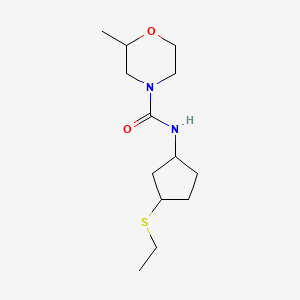![molecular formula C15H21FN2O3 B7586528 N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMME belongs to the class of morpholine derivatives and has been studied for its ability to modulate certain receptors in the brain.
Mécanisme D'action
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide also inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, which can lead to a feeling of reward and pleasure.
Biochemical and Physiological Effects:
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been shown to produce analgesic effects in animal models, indicating its potential use as a pain reliever. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use as an anxiolytic. Additionally, N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as an anti-addictive agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain receptors in the brain. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide could focus on its potential use in the treatment of specific neurological and psychiatric disorders, as well as its potential use as a pain reliever and anti-addictive agent. Further studies could also explore the potential side effects and toxicity of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide, as well as its mechanism of action at the molecular level. Overall, N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has shown promise as a potential therapeutic agent, and further research could lead to the development of new treatments for a variety of disorders.
Méthodes De Synthèse
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-fluoro-6-methoxyphenylacetic acid with 2-methylmorpholine and subsequent carboxamide formation. The purity and yield of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide can be improved through various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been found to modulate the activity of certain receptors in the brain, such as the mu-opioid receptor and the dopamine transporter, which are involved in the regulation of mood and reward.
Propriétés
IUPAC Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10-9-18(7-8-21-10)15(19)17-11(2)14-12(16)5-4-6-13(14)20-3/h4-6,10-11H,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXEINKVZDWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC(C)C2=C(C=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)




![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)


